molecular formula C20H17FN2O4S2 B2772159 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide CAS No. 941957-69-3

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2772159
CAS No.: 941957-69-3
M. Wt: 432.48
InChI Key: WSQHPMPACFRRKF-UHFFFAOYSA-N
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Description

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide is a synthetic small molecule designed for research applications. It is part of the thiophene-carboxamide class of compounds, a scaffold noted in medicinal chemistry for its potential in various biological investigations . The structure incorporates a 4-fluorophenylsulfonyl group, a motif present in compounds studied for their activity as TRPV1 antagonists, which is a target of interest in pain and inflammation research . Furthermore, the core thiophene-carboxamide structure is found in molecules being explored as biomimetics of known anticancer agents, indicating its potential utility in oncology and cell biology studies . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary experiments to verify the compound's properties and activity for their specific applications.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S2/c21-14-6-8-15(9-7-14)29(26,27)11-10-18(24)23-20-16(19(22)25)12-17(28-20)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQHPMPACFRRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is often used to modify the compound’s properties or introduce new functionalities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used to study the effects of fluorophenyl and sulfonyl groups on biological systems.

Mechanism of Action

The mechanism of action of 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfonyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide stands out due to its unique combination of a thiophene ring, fluorophenyl group, and sulfonyl group. Similar compounds include other thiophene derivatives and fluorophenyl sulfonamides, which may have different biological activities and chemical properties. The presence of the fluorophenyl group in this compound can enhance its stability and reactivity compared to non-fluorinated analogs .

Biological Activity

The compound 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy against specific diseases, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C19H19FNO3S2
  • Molecular Weight: 393.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide and carboxamide functional groups are believed to play crucial roles in binding to enzymes or receptors involved in disease pathways. This interaction may inhibit the proliferation of cancer cells or viruses by disrupting essential biological processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of sulfonamide derivatives demonstrated potent inhibitory effects against various cancer cell lines, including those resistant to conventional therapies.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)5.0Induces apoptosis via caspase activation
Compound BMCF-7 (Breast Cancer)7.2Inhibits cell cycle progression
Compound CHeLa (Cervical Cancer)4.8Disrupts mitochondrial function

Antiviral Activity

Another area of interest is the antiviral potential of this compound. Research has shown that similar structures can inhibit viral replication, particularly against hepatitis C virus (HCV). The mechanism involves targeting viral proteins essential for replication, thereby reducing viral load in infected cells.

Case Study: Inhibition of HCV
A study focused on a related compound demonstrated effective inhibition of HCV replication in vitro, with an IC50 value indicating potent antiviral activity across multiple genotypes. The compound’s ability to target the NS4B protein was pivotal in its mechanism.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

Table 2: Comparison of Biological Activities

Compound NameAnticancer ActivityAntiviral ActivityNotable Features
2-(3-((4-Fluorophenyl)sulfonyl)propanamido)ModerateHighUnique sulfonamide group
2-(4-sulfonamidophenyl)-indole 3-carboxamideHighModerateBroad-spectrum HCV activity
N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenyl)sulfonamideLowHighPotent against resistant HCV strains

Q & A

Q. Key Considerations :

  • Optimize reaction temperature (0–25°C) to avoid side reactions.
  • Use triethylamine as a base to neutralize HCl byproducts during sulfonylation .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups; thiophene protons at δ 6.8–7.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z 444.5 for [M+H]+^+) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the thiophene-sulfonamide core (if single crystals are obtainable) .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) due to sulfonamide’s known role in enzyme inhibition. Use fluorometric assays with 4-nitrophenyl acetate as a substrate .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with doxorubicin as a positive control .
  • Solubility Profiling : Determine logP values via shake-flask method (octanol/water) to guide pharmacokinetic studies .

Basic: What physicochemical properties are critical for formulation studies?

Methodological Answer:

Property Method Reference Value
Molecular WeightCalculated from formula444.5 g/mol
LogPShake-flask (octanol/water)Estimated ~2.8 (similar sulfonamides)
Thermal StabilityDifferential Scanning CalorimetryDecomposition >200°C
SolubilityHPLC in PBS (pH 7.4)~0.5 mg/mL (predicted)

Note : Experimental determination is required for precise values.

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Functional Group Modifications :
    • Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to alter enzyme binding affinity .
    • Vary the propanamido linker length to modulate steric hindrance (e.g., butanamido derivatives) .
  • Assay Design : Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) against target enzymes .

Advanced: What computational strategies predict target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of CA-II (PDB: 3KS3) to map sulfonamide binding to the Zn2+^{2+} active site .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
  • QSAR Models : Train models on IC50_{50} data from analogs to predict bioactivity of new derivatives .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

  • Source Analysis : Compare assay conditions (e.g., pH, enzyme concentration) across studies. For example, CA-II inhibition may vary if assays use Tris-HCl (pH 7.4) vs. HEPES (pH 7.0) buffers .
  • Batch Reproducibility : Verify compound purity (>98% by HPLC) and stereochemical consistency (via chiral chromatography) .

Advanced: What challenges arise in scaling up synthesis?

Methodological Answer:

  • Key Issues :
    • Low yields (<40%) in amidation steps due to steric hindrance.
    • Solvent waste (DMF) requiring costly recycling.
  • Solutions :
    • Switch to flow chemistry for precise temperature control and higher throughput .
    • Use polymer-supported coupling agents to simplify purification .

Advanced: How to characterize degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24 hours.
  • Analysis : LC-MS/MS identifies hydrolyzed products (e.g., cleaved sulfonamide or carboxamide groups) .
  • Stabilization Strategies : Encapsulate in PLGA nanoparticles to reduce hydrolysis .

Advanced: What proteomics approaches identify off-target interactions?

Methodological Answer:

  • Chemical Proteomics : Use immobilized compound analogs as bait to pull down binding proteins from cell lysates .
  • Phosphoproteomics : Profile kinase inhibition via SILAC-based mass spectrometry .
  • Data Integration : Combine with STRING database analysis to map interaction networks .

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